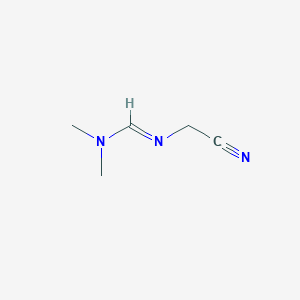![molecular formula C14H24OSi B14279264 1-[Dimethyl(phenyl)silyl]hexan-1-OL CAS No. 125950-71-2](/img/structure/B14279264.png)
1-[Dimethyl(phenyl)silyl]hexan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Dimethyl(phenyl)silyl]hexan-1-OL is an organosilicon compound that features a hexanol backbone with a dimethyl(phenyl)silyl group attached to the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Dimethyl(phenyl)silyl]hexan-1-OL typically involves the hydrosilylation of hex-1-yne with dimethylphenylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[Dimethyl(phenyl)silyl]hexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for halogenation reactions.
Major Products Formed
Oxidation: Formation of hexanone or hexanal.
Reduction: Formation of hexane.
Substitution: Formation of hexyl halides or hexylamines.
Aplicaciones Científicas De Investigación
1-[Dimethyl(phenyl)silyl]hexan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of specialty polymers and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 1-[Dimethyl(phenyl)silyl]hexan-1-OL involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The dimethyl(phenyl)silyl group can also participate in hydrophobic interactions, affecting the compound’s solubility and distribution in different environments.
Comparación Con Compuestos Similares
1-[Dimethyl(phenyl)silyl]hexan-1-OL can be compared with other similar compounds, such as:
1-[Dimethyl(phenyl)silyl]pentan-1-OL: Similar structure but with a shorter carbon chain.
1-[Dimethyl(phenyl)silyl]heptan-1-OL: Similar structure but with a longer carbon chain.
1-[Dimethyl(phenyl)silyl]butan-1-OL: Similar structure but with an even shorter carbon chain.
The uniqueness of this compound lies in its specific carbon chain length, which influences its physical and chemical properties, such as boiling point, solubility, and reactivity.
Propiedades
Número CAS |
125950-71-2 |
|---|---|
Fórmula molecular |
C14H24OSi |
Peso molecular |
236.42 g/mol |
Nombre IUPAC |
1-[dimethyl(phenyl)silyl]hexan-1-ol |
InChI |
InChI=1S/C14H24OSi/c1-4-5-7-12-14(15)16(2,3)13-10-8-6-9-11-13/h6,8-11,14-15H,4-5,7,12H2,1-3H3 |
Clave InChI |
QVVWPBWNZBIPHU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(O)[Si](C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


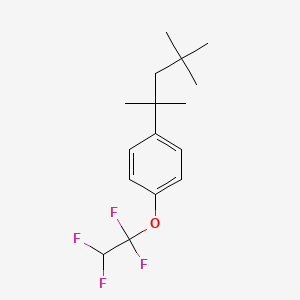
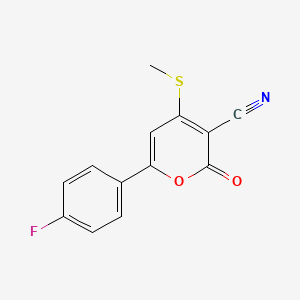
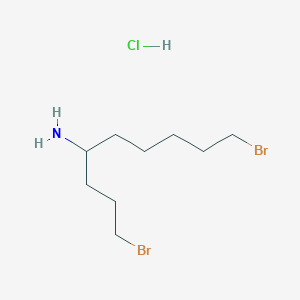
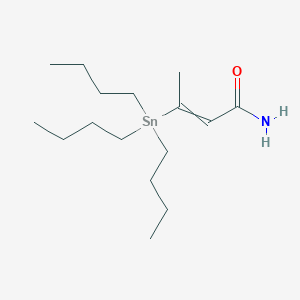
![3-[10-(4-Methoxyphenoxy)decyl]thiophene](/img/structure/B14279210.png)

![2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl-](/img/structure/B14279218.png)
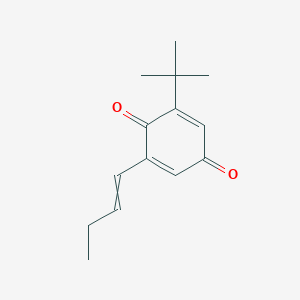
![[3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]phosphonic acid](/img/structure/B14279224.png)
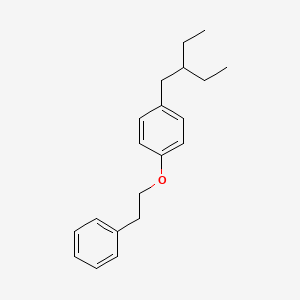
![{[1-(4-Fluorophenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14279231.png)
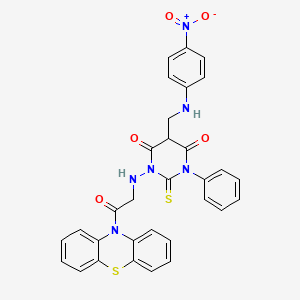
![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide](/img/structure/B14279243.png)
